3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide
CAS No.:
Cat. No.: VC21486283
Molecular Formula: C16H14N4OS
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4OS |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 6-amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C16H14N4OS/c17-13-12-11(8-3-2-6-19-7-8)9-4-1-5-10(9)20-16(12)22-14(13)15(18)21/h2-3,6-7H,1,4-5,17H2,(H2,18,21) |
| Standard InChI Key | MJKBTJVPGNRKMX-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N |
| Canonical SMILES | C1CC2=C(C1)N=C3C(=C2C4=CN=CC=C4)C(=C(S3)C(=O)N)N |
Introduction
Chemical Structure and Properties
3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide contains multiple functional groups that confer its reactivity and potential biological activity. The compound features a fused ring system with a pyridine substituent, amino group, and carboxylic acid amide functionality.
Chemical Identification and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C16H14N4OS |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 6-amino-8-pyridin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C16H14N4OS/c17-13-12-11(8-3-2-6-19-7-8)9-4-1-5-10(9)20-16(12)22-14(13)15(18)21/h2-3,6-7H,1,4-5,17H2,(H2,18,21) |
| Standard InChIKey | MJKBTJVPGNRKMX-UHFFFAOYSA-N |
| VCID | VC21486283 |
Table 1: Chemical identification parameters of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide
Structural Characteristics
The compound contains several key structural elements that contribute to its chemical behavior:
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A heterocyclic ring system containing sulfur and nitrogen atoms
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A pyridin-3-yl substituent that extends the conjugation of the molecule
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An amino group that can participate in hydrogen bonding interactions
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A carboxylic acid amide group that enhances solubility and potential binding interactions
The presence of these multiple functional groups creates a compound with diverse reactivity profiles and potential for interactions with biological targets.
| Synthetic Approach | Typical Yield | Reaction Conditions |
|---|---|---|
| EDC·HCl/HOBt with NH4Cl | 77-87% | DMF or DMSO, 20-40°C, 15-72h |
| CDI with NH4OH | 60-75% | DMF, 40°C, 0.5h followed by NH4OH treatment |
| Thionyl chloride activation | 60-70% | Reflux in thionyl chloride followed by NH3 treatment |
Table 2: Synthesis yields for related heterocyclic carboxylic acid amides
Structural Relationship to Other Bioactive Heterocycles
The structural features of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide share similarities with other bioactive heterocyclic compounds.
Comparison with Related Bioactive Heterocycles
| Compound | Structural Similarities | Biological Activities |
|---|---|---|
| Thiazolino 2-Pyridone Amides | Heterocyclic core with amide functionality | Inhibition of Chlamydia trachomatis infectivity |
| Pyrazolo[3,4-b]pyridine-4-carboxylic acid amides | Heterocyclic core with pyridine and carboxamide | Kinase inhibition |
| Thieno[3,4-d]pyridazine derivatives | Sulfur-containing heterocyclic system | Various enzyme inhibition activities |
Table 3: Comparison with structurally related bioactive compounds
Structure-Activity Relationships
The structural features of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide that potentially contribute to biological activity include:
Structure-Based Drug Design Considerations
The unique structural characteristics of 3-Amino-4-pyridin-3-yl-6,7-dihydro-5H-1-thia-8-aza-s-indacene-2-carboxylic acid amide make it a potentially valuable scaffold for structure-based drug design.
Pharmacophore Features
Key pharmacophore features include:
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The amino group at position 3
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The pyridin-3-yl group at position 4
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The carboxylic acid amide group
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The fused heterocyclic ring system containing sulfur and nitrogen atoms
Physicochemical Properties and Drug-Likeness
Estimated Physicochemical Properties
Based on its structure, the following physicochemical properties can be estimated:
| Property | Estimated Value | Relevance to Drug Development |
|---|---|---|
| Molecular Weight | 310.4 g/mol | Within Lipinski's rule of five (<500) |
| H-bond Donors | 3 (NH2 and CONH2) | Within acceptable range for oral bioavailability |
| H-bond Acceptors | 5 (N and O atoms) | Within acceptable range for oral bioavailability |
| Calculated LogP | ~2-3 (estimated) | Suggests moderate lipophilicity |
| Rotatable Bonds | ~2-3 | Indicates moderate molecular flexibility |
Table 4: Estimated physicochemical properties and drug-likeness parameters
Research and Development Outlook
Future Research Directions
Future research on this compound could focus on:
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Optimization of synthetic routes to improve yields and purity
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Comprehensive biological screening to identify specific therapeutic applications
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Structure-activity relationship studies to identify the most promising derivative compounds
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Computational studies to predict binding modes with potential biological targets
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Development of targeted library compounds based on this scaffold
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